Chlorethoxyfos

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in acetonitrile, chloroform, ethanol, hexane, xylene

In water: <1 mg/l @ 20 °C

Solubility in water, g/100ml at 20 °C:

Synonyms

Canonical SMILES

Mode of Action Studies

One area of research focuses on understanding chlorethoxyfos's mode of action in insects. By studying how it disrupts the nervous system of target pests, scientists can develop more targeted insecticides with lower environmental impact. This research often involves exposing insects to varying concentrations of chlorethoxyfos and observing the physiological effects ().

Environmental Fate Studies

Another research application involves investigating the environmental fate of chlorethoxyfos. This includes studying its persistence in soil and water, its breakdown products, and its potential for bioaccumulation in the food chain. This information is crucial for assessing the environmental risks associated with chlorethoxyfos and developing strategies for its safe use or disposal ().

Insecticide Resistance Research

Chlorethoxyfos resistance in insect populations is another area of scientific interest. Researchers use chlorethoxyfos to study how insects develop resistance to insecticides and identify the mechanisms behind it. This knowledge helps develop strategies to manage resistance and maintain the effectiveness of other insecticides ().

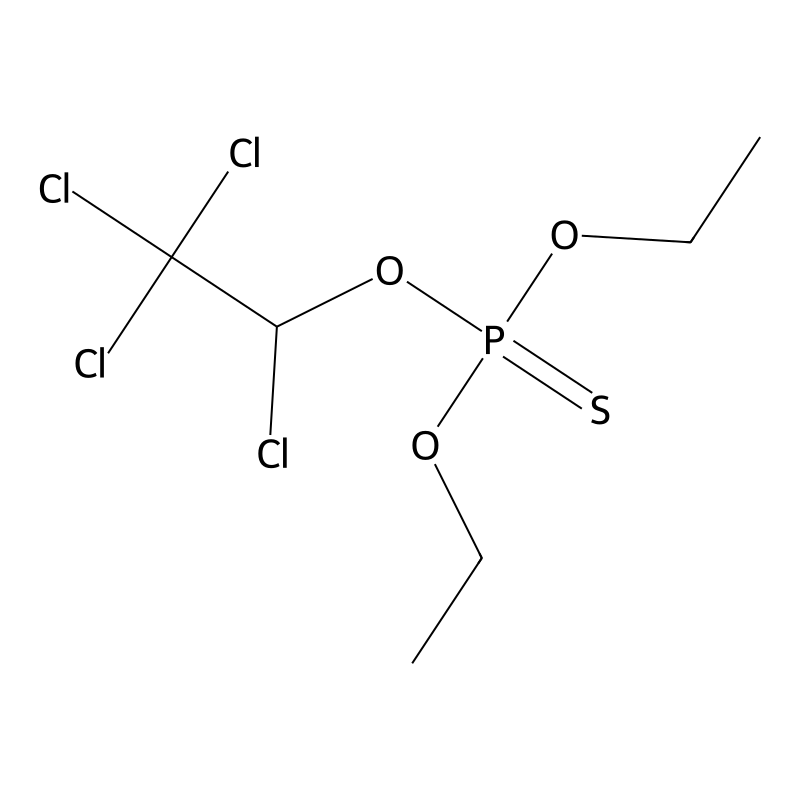

Chlorethoxyfos is an organophosphate compound with the chemical formula C₆H₁₁Cl₄O₃PS. It is primarily used as a pesticide and is known for its neurotoxic effects, particularly through the inhibition of acetylcholinesterase, an enzyme critical for nerve function. This compound is characterized by its complex structure, which includes a phosphorus atom bonded to oxygen and sulfur, along with multiple chlorine atoms. Chlorethoxyfos is typically found in formulations designed for agricultural applications, targeting various pests.

Chlorethoxyfos acts as an acetylcholinesterase inhibitor. Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for breaking down acetylcholine, a neurotransmitter. Chlorethoxyfos binds to AChE, preventing it from degrading acetylcholine, leading to an overstimulation of the nervous system []. This can cause various symptoms in humans and insects, including nausea, dizziness, confusion, and in severe cases, respiratory paralysis and death [].

Physical and Chemical Properties

- Toxicity: Chlorethoxyfos can cause cholinesterase inhibition in humans, leading to the symptoms mentioned earlier []. The Environmental Protection Agency (EPA) considers the dietary risk from food and water to be low for Chlorethoxyfos [].

- Flammability: Combustible. Decomposes on burning, producing toxic and corrosive fumes including phosphorus oxides and sulfur oxides [].

The primary biological activity of chlorethoxyfos is its role as an acetylcholinesterase inhibitor. This mechanism leads to the accumulation of acetylcholine at synaptic junctions, resulting in overstimulation of the nervous system. Exposure to chlorethoxyfos has been linked to neurodevelopmental harm, particularly in children, and can cause symptoms such as nausea and dizziness in humans . Its toxicity profile necessitates careful handling and application.

Chlorethoxyfos can be synthesized through several methods involving phosphorus chemistry. One common approach includes the reaction of chlorinated phenols with phosphorus oxychloride followed by nucleophilic substitution with ethylene glycol or other alcohols. This method allows for the introduction of the ethoxy group while maintaining the necessary chlorinated structure for biological activity.

Interaction studies involving chlorethoxyfos have primarily focused on its effects on human health and environmental impact. Research indicates that exposure can lead to significant health risks, particularly through inhalation or dermal contact. Studies have shown that even low levels of exposure can result in adverse neurodevelopmental outcomes . Furthermore, interactions with other chemicals or environmental factors can influence its toxicity and degradation rates.

Chlorethoxyfos belongs to a class of organophosphate compounds that share similar mechanisms of action and structural characteristics. Here are some similar compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Malathion | C₁₄H₁₈O₃PS | Widely used insecticide; less toxic than chlorethoxyfos but still an acetylcholinesterase inhibitor. |

| Parathion | C₁₄H₁₈NO₃PS | Highly toxic; primarily used for agricultural purposes; also inhibits acetylcholinesterase. |

| Diazinon | C₁₂H₁₄N₂O₃PS | Effective against a variety of pests; poses similar health risks as chlorethoxyfos. |

Uniqueness: Chlorethoxyfos is distinguished by its specific chlorinated structure and unique toxicity profile compared to these compounds. While all these substances inhibit acetylcholinesterase, their environmental persistence and health implications vary significantly.

Physical Description

Color/Form

XLogP3

Boiling Point

Flash Point

Density

Relative density (water = 1): 1.41

LogP

log Kow = 4.59 @ 25 °C

4.59

Mechanism of Action

Vapor Pressure

7.95X10-4 mm Hg @ 20 °C

Vapor pressure, Pa at 20 °C: 0.106

Other CAS

Wikipedia

Use Classification

Insecticides